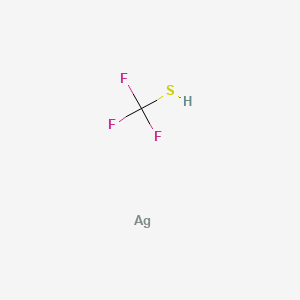

silver;trifluoromethanethiolate

Description

Significance of the Trifluoromethylthio (-SCF3) Group in Modern Organic Synthesis

The trifluoromethylthio (-SCF3) group has become a prominent functional group in contemporary organic synthesis, largely due to its unique properties that can significantly influence the characteristics of organic molecules. researchgate.net Its incorporation into molecular structures is a key strategy in the development of new pharmaceuticals, agrochemicals, and materials. researchgate.netresearchgate.net

Electronic Effects and High Lipophilicity in Molecular Design

The trifluoromethylthio group exerts a powerful influence on the physicochemical properties of a molecule, primarily through its distinct electronic effects and high lipophilicity. enamine.net The -SCF3 group is strongly electron-withdrawing, a characteristic that can enhance the metabolic stability of a compound by making it less susceptible to in vivo oxidation. researchgate.net This electron-withdrawing nature, combined with its significant bulk compared to a methyl group, alters the electronic properties of molecular frameworks, such as aromatic rings. mdpi.comnih.gov

Table 1: Physicochemical Properties of the Trifluoromethylthio Group

| Property | Description | Impact on Molecular Design |

| Electronic Effect | Strongly electron-withdrawing. researchgate.netcmu.edu | Increases metabolic stability against oxidation; modulates the reactivity of adjacent functional groups. researchgate.net |

| Lipophilicity (π value) | High (Hansch parameter π = 1.44). orgsyn.org | Enhances membrane permeability, bioavailability, and in vivo transport. enamine.netorgsyn.orgresearchgate.net |

| Steric Profile | Bulkier than a methyl group. mdpi.comnih.gov | Influences molecular conformation and interactions with biological targets. mdpi.com |

Strategic Importance in Pharmaceutical and Agrochemical Industries

The unique combination of electronic and lipophilic properties makes the -SCF3 group a valuable tool in the design of bioactive compounds. enamine.net In the pharmaceutical industry, introducing this group can significantly improve a drug candidate's metabolic stability and ability to reach its biological target. researchgate.netresearchgate.net This strategic functionalization is sought-after for enhancing the efficacy and pharmacokinetic properties of new therapeutic agents. researchgate.netresearchgate.netnih.gov Although many fluorinated drugs are on the market, those containing the -SCF3 group, such as Toltrazuril, highlight its importance. researchgate.netnih.gov

In the agrochemical sector, the -SCF3 moiety is incorporated into pesticides and herbicides to improve their potency and environmental persistence. bohrium.comnih.gov Over half of the pesticides introduced in the last two decades contain fluorine, with a significant portion featuring a trifluoromethyl group, underscoring the importance of such fluorinated motifs. nih.gov The properties conferred by the -SCF3 group can lead to more effective and stable crop protection agents. cmu.edunih.gov

Historical and Contemporary Perspectives on Silver-Mediated and Silver-Catalyzed Organic Transformations

Silver catalysis has become a powerful and versatile tool in organic synthesis, enabling a wide array of chemical transformations under mild conditions. numberanalytics.com

Evolution of Silver(I) as a Single-Electron-Transfer (SET) Oxidant

The use of silver in organic reactions has a long history, but its role as a catalyst, particularly in complex syntheses, gained significant traction in the late 1990s and early 2000s. numberanalytics.com Silver(I) salts are recognized for their ability to act as single-electron-transfer (SET) oxidants. rsc.org In SET processes, the Ag(I) ion accepts a single electron from a substrate, generating a radical cation and metallic silver (Ag(0)). This initiation step can trigger a cascade of radical reactions, allowing for the formation of complex molecular architectures. researchgate.net The specific behavior of Ag(I) as a one- or two-electron oxidant can be influenced by the solvent and other reaction conditions. rsc.org This reactivity has been harnessed in numerous synthetic methodologies, including radical cascade cyclizations. researchgate.netacs.org

Emergence of Silver(I) Trifluoromethanethiolate (AgSCF3) as a Key Trifluoromethylthiolation Reagent

Silver(I) trifluoromethanethiolate (AgSCF3) has emerged as a crucial reagent for introducing the valuable -SCF3 group onto organic molecules. orgsyn.orgchemicalbook.com It is a stable, easy-to-handle solid that serves as a source for the trifluoromethylthio moiety in various reactions. researchgate.net

AgSCF3 is typically prepared by the reaction of silver(I) fluoride (B91410) (AgF) with carbon disulfide. orgsyn.org It can also be synthesized by reacting a silver(I) salt with a source of the trifluoromethanethiolate anion. The reagent's utility lies in its ability to participate in trifluoromethylthiolation reactions under relatively mild conditions. researchgate.net It is frequently used in reactions involving the formation of C-SCF3 bonds, often mediated by transition metals like copper or iron, or promoted by radical initiators. nih.govresearchgate.net For example, AgSCF3 is used in the trifluoromethylthiolation of aryl diazonium salts, arylpropynones, and in radical cascade reactions of enynes. acs.orgchemicalbook.comresearchgate.net Its development has provided a more direct and often more efficient alternative to earlier, harsher methods for introducing the -SCF3 group. cmu.edu

Table 2: Selected Applications of Silver(I) Trifluoromethanethiolate in Organic Synthesis

| Reaction Type | Substrate | Product | Significance |

| Trifluoromethylthiolation/Cyclization | Arylpropynones | 2-(trifluoromethylthio)-indenones | Provides access to complex indanone derivatives through a silver-mediated cascade. chemicalbook.com |

| Radical Trifluoromethylthiolation | Arenediazonium salts | Trifluoromethyl aryl sulfides | Offers a mild and efficient method for the synthesis of Ar-SCF3 compounds. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Aryl bromides | Aryl trifluoromethyl sulfides | Enables the formation of Ar-SCF3 bonds under mild conditions, applicable to pharmaceutical intermediates. nih.gov |

| Radical Cascade Cyclization | 1,6-Enynes | Trifluoromethylthio-substituted polycyclic fluorenes | Constructs complex polycyclic systems in a single step via C-SCF3 and C-C bond formations. acs.org |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

silver;trifluoromethanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3S.Ag/c2-1(3,4)5;/h5H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRXLNQFRQGJLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)[S-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CAgF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies of Silver I Trifluoromethanethiolate Agscf3

Established Synthetic Routes to Silver(I) Trifluoromethanethiolate

Two primary methods have been established for the synthesis of AgSCF3, each utilizing different sources for the trifluoromethylthio group.

Reaction of Silver Fluoride (B91410) with Carbon Disulfide under Reflux

A well-documented and widely used method for preparing silver(I) trifluoromethanethiolate involves the reaction of silver(I) fluoride (AgF) with carbon disulfide (CS2). This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724), under reflux conditions.

The procedure involves heating a mixture of AgF and an excess of CS2 in dry acetonitrile at approximately 80 °C for several hours. The reaction proceeds to form a tris-silver(I) trifluoromethanethiolate acetonitrile solvate as a precipitate. After the reaction is complete, the excess carbon disulfide and acetonitrile are removed. The resulting residue is then suspended in a solvent like ethyl acetate (B1210297) and filtered to remove insoluble by-products. Evaporation of the solvent yields the desired AgSCF3 product. Caution is required during this synthesis, as carbon disulfide is highly volatile, toxic, and has a low auto-ignition temperature of 90 °C.

Detailed Research Findings:

A study published in Organic Syntheses provides a detailed protocol for this preparation method, which serves as a reliable source for synthesizing AgSCF3 for further use in trifluoromethylthiolation reactions. The reaction is robust and provides the product in good yield, making it a staple in many academic and industrial laboratories.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|---|

| Silver(I) Fluoride (AgF) | Carbon Disulfide (CS2) | Acetonitrile (CH3CN) | 80 °C (Reflux) | 12 hours | High |

Utilization of Trifluoromethylthioesters as Trifluoromethylthio Sources

An alternative synthetic route utilizes trifluoromethylthioesters as the source of the trifluoromethylthio group. This method involves the reaction of silver fluoride with a suitable trifluoromethylthioester, such as p-trifluoromethylbenzoic acid trifluoromethylthioester.

This approach is presented as an improvement over traditional methods, with a key advantage being the reduction in the amount of silver required for the synthesis. The reaction can be performed under various conditions, with solvents like toluene, trifluorotoluene, or diethyl ether, and at temperatures ranging from 10 °C to 50 °C. The yield of silver(I) trifluoromethanethiolate is dependent on the specific reaction conditions employed. For instance, a reaction in trifluorotoluene at 20 °C for 10 hours can result in a yield of 78.4%, while the same reaction in diethyl ether at 10 °C for 24 hours gives a yield of 25.3%. wm.edu

Detailed Research Findings:

A patent describing this methodology highlights its potential for more economical and environmentally friendly production of AgSCF3. wm.edu By using a cheaper and more readily available source for the SCF3 group, this method aims to reduce both the cost associated with the silver reagent and the generation of chemical waste. wm.edu

| Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|

| Toluene | 50 °C | 10 hours | 43.4% |

| Trifluorotoluene | 20 °C | 10 hours | 78.4% |

| Diethyl Ether | 10 °C | 24 hours | 25.3% |

Comparative Analysis of AgSCF3 Preparation with Other Metal Trifluoromethanethiolates

The preparative methods for AgSCF3 can be better understood when compared with those for other metal trifluoromethanethiolates, such as copper(I) and mercury(II) salts, which are also used in trifluoromethylthiolation reactions.

Methodological Considerations for Copper(I) and Mercury(II) Trifluoromethanethiolates

Copper(I) Trifluoromethanethiolate (CuSCF3): The synthesis of CuSCF3 is often achieved through a metathesis reaction, frequently using AgSCF3 as the starting material. For example, the reaction of AgSCF3 with copper(I) bromide can yield CuSCF3. Another approach involves the in-situ generation of CuSCF3 for immediate use in subsequent reactions. More stable and easily handled reagents, such as the (bpy)CuSCF3 complex (where bpy is 2,2'-bipyridine), have been developed for copper-mediated trifluoromethylthiolation reactions. rsc.orgacs.org The synthesis of these complexes involves reacting a copper(I) salt with a ligand like bipyridine and a trifluoromethylthiolating agent. While direct methods starting from basic copper salts and a trifluoromethylthio source exist, they are often less straightforward than the AgSCF3 synthesis.

Mercury(II) Trifluoromethanethiolate (Hg(SCF3)2): The synthesis of mercury(II) trifluoromethanethiolate can be accomplished via methods analogous to the preparation of AgSCF3. One common route involves the reaction of mercury(II) fluoride (HgF2) with carbon disulfide. cmu.edu HgF2 itself is typically prepared by reacting mercury(II) oxide with hydrogen fluoride. wikipedia.org An alternative method for preparing Hg(SCF3)2 is the reaction of mercury(II) chloride (HgCl2) with AgSCF3. cmu.edu These methods are effective but involve the use of highly toxic mercury compounds.

Economic and Environmental Implications of Various Preparative Routes

The choice of synthetic route for metal trifluoromethanethiolates carries significant economic and environmental consequences.

Economic Implications: The use of silver in the synthesis of AgSCF3 represents a major cost factor, as silver is a precious metal. researchgate.net Methods that reduce the amount of silver required, such as the trifluoromethylthioester route, are therefore economically advantageous. wm.edu Copper-based reagents like CuSCF3 offer a potentially cheaper alternative, as copper is significantly less expensive than silver. However, the synthesis of CuSCF3 may require additional steps or reagents, which can offset some of the cost savings. Mercury-based syntheses also have economic considerations related to the cost of the starting materials and the extensive safety measures required for handling.

Environmental Implications: The environmental impact of these syntheses is a critical consideration.

Toxicity of Reagents: The synthesis of Hg(SCF3)2 involves highly toxic mercury compounds, which pose significant health and environmental risks. rsc.org There is a strong impetus in the chemical community to develop mercury-free synthetic pathways. rsc.org The use of carbon disulfide in both AgSCF3 and Hg(SCF3)2 synthesis is also a concern due to its toxicity and flammability. rsc.org The preparation of starting materials like HgF2 requires hydrogen fluoride, which is extremely corrosive and hazardous. wikipedia.org

Waste Generation: Chemical syntheses invariably produce waste. Routes that are more atom-economical and generate less waste are preferred. The trifluoromethylthioester method for AgSCF3 is claimed to reduce waste emission, making it a more environmentally benign option compared to the carbon disulfide route. wm.edu

Solvent Use: The use of large volumes of organic solvents contributes to the environmental footprint of these processes. The development of syntheses that use greener solvents or are more efficient in their solvent use is an ongoing goal in synthetic chemistry.

| Compound | Common Synthetic Route | Key Economic Factors | Key Environmental/Safety Concerns |

|---|---|---|---|

| AgSCF3 | AgF + CS2 | High cost of silver. researchgate.net | Toxicity and flammability of CS2. rsc.org |

| AgSCF3 | AgF + Trifluoromethylthioester | Reduced silver usage, potentially lower cost. wm.edu | Reduced waste generation. wm.edu |

| CuSCF3 | Metathesis from AgSCF3 or in-situ generation | Lower cost of copper compared to silver. | May require multi-step synthesis for stable reagents. |

| Hg(SCF3)2 | HgF2 + CS2 or HgCl2 + AgSCF3 | Costs associated with handling highly toxic materials. | Extreme toxicity of mercury compounds; hazardous precursors (e.g., HF). wikipedia.orgrsc.org |

Advanced Reaction Mechanisms and Pathways Involving Silver I Trifluoromethanethiolate

Nucleophilic Trifluoromethylthiolation Processes Initiated by AgSCF₃

Nucleophilic trifluoromethylthiolation reactions involve the transfer of the trifluoromethanethiolate anion (SCF₃⁻) to an electrophilic center. AgSCF₃ serves as a convenient and stable precursor for the generation of this nucleophile.

In Situ Generation of the Trifluoromethanethiolate Anion

While AgSCF₃ itself is primarily a source of the nucleophilic SCF₃ group, its direct reactivity can be limited. rsc.org The generation of a more potent nucleophilic trifluoromethanethiolate species is often achieved in situ. One common strategy involves the reaction of AgSCF₃ with an iodide source, such as potassium iodide (KI) or tetra-n-butylammonium iodide (TBAI). researchgate.netcmu.edu This interaction is thought to form a more reactive metal-ate complex, such as K[Ag(SCF₃)I], which then acts as the source of the trifluoromethanethiolate anion. researchgate.net Evidence from electrospray mass spectrometry on a mixture of AgSCF₃ and TBAI supports the formation of a complex anion. cmu.edu This in situ generation allows for the trifluoromethylthiolation of various substrates under milder conditions than would be possible with AgSCF₃ alone. For instance, the combination of AgSCF₃ and TBAI has been successfully used for the direct dehydroxytrifluoromethylthiolation of alcohols.

Another approach to generating a nucleophilic trifluoromethylthiolating agent from AgSCF₃ involves its use in conjunction with (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) and elemental sulfur. nih.gov

Metal-Mediated Nucleophilic Aromatic Substitution (SNAr) with Haloaromatics

The trifluoromethanethiolate anion generated from AgSCF₃ can participate in nucleophilic aromatic substitution (SNAr) reactions with activated haloaromatics. cmu.edu The reaction of AgSCF₃ with KI or TBAI in acetonitrile (B52724) produces a nucleophilic source capable of converting activated fluoro-, chloro-, bromo-, and iodoaromatics into the corresponding trifluoromethyl aryl sulfides. researchgate.netcmu.edu This method is notable for its ability to react with a range of haloaromatics under mild conditions. cmu.edu

The efficiency of these SNAr reactions is influenced by the nature of the metal counterion and the aromatic substrate. While the silver-mediated system is effective, the use of copper(I) trifluoromethanethiolate (CuSCF₃) in the presence of KI results in lower yields, and no reaction is observed with certain substrates. cmu.edu The reaction is believed to proceed through a metal-mediated mechanism rather than a simple Sₙ1-type process involving radical anions. cmu.edu

Gold-catalyzed cross-coupling reactions also provide a pathway for the trifluoromethylthiolation of organohalides using AgSCF₃ as the nucleophilic source. nih.gov In these systems, a gold(I) precatalyst is activated by AgSCF₃ to generate a key gold-trifluoromethanethiolate intermediate. This species then undergoes oxidative addition with the organohalide, followed by reductive elimination to yield the trifluoromethylthiolated product. nih.gov This methodology has proven effective for a broad range of substrates, including aryl, alkenyl, and alkynyl halides, and tolerates various functional groups. nih.gov

Factors Influencing Anion Stability and Decomposition Pathways

The trifluoromethanethiolate anion (SCF₃⁻) is a reactive species prone to decomposition, which can limit its synthetic utility. researchgate.net One of the primary decomposition routes for the trifluoromethyl anion, a related species, is the elimination of a fluoride (B91410) ion to form difluorocarbene (CF₂). researchgate.net The stability of the trifluoromethanethiolate anion is influenced by several factors, including the solvent and the nature of the counterion. cmu.edu

In less activated aromatic systems, the decomposition of the trifluoromethanethiolate anion can compete with the desired SNAr reaction, leading to the formation of byproducts such as bis(trifluoromethyl)disulfide (B1220189) and tetrakis(trifluoromethylthio)ethene. cmu.edu The choice of solvent is also critical; for instance, the half-life of the [Hg(SCF₃)₂I]⁻ anion, a related species, is significantly dependent on the solvent quality. cmu.edu The use of crown ethers to complex the cation can increase the stability of the trifluoromethyl anion by separating the ion pair, thereby enhancing its reactivity in a controlled manner. researchgate.net

Radical Trifluoromethylthiolation Pathways Mediated by AgSCF₃

In addition to its role as a nucleophile precursor, AgSCF₃ can also initiate radical trifluoromethylthiolation reactions. These processes typically involve the generation of the trifluoromethylthio radical (•SCF₃) through an oxidative single-electron-transfer (SET) process.

Role of Ag(II) Intermediates in Single-Electron-Transfer (SET) Oxidations

The oxidation of Ag(I) to Ag(II) is a key step in initiating radical pathways. In the presence of a suitable oxidant, AgSCF₃ can be oxidized to a Ag(II)SCF₃ intermediate. rsc.org This high-valent silver species is a potent oxidant and can participate in single-electron-transfer (SET) processes. The Ag(II) intermediate can then either directly transfer the •SCF₃ radical to a substrate or generate the •SCF₃ radical, which then engages in subsequent reactions. rsc.org This mechanism is proposed in the silver-mediated oxidative decarboxylative trifluoromethylthiolation of aliphatic carboxylic acids. rsc.org

Oxidative Decarboxylative Radical Trifluoromethylthiolation of Carboxylic Acids

A significant application of radical pathways involving AgSCF₃ is the oxidative decarboxylative trifluoromethylthiolation of carboxylic acids. researchgate.netrsc.org This reaction provides a direct method for converting readily available carboxylic acids into valuable alkyltrifluoromethylthioethers. rsc.org The reaction is typically carried out using AgSCF₃ in the presence of an oxidant, such as Selectfluor. rsc.orgscite.ai

The proposed mechanism involves the initial oxidation of AgSCF₃ by the oxidant to generate a Ag(II)SCF₃ intermediate or the •SCF₃ radical. rsc.org The Ag(II) species then reacts with the carboxylic acid, leading to decarboxylation and the formation of an alkyl radical. This alkyl radical can then react with the •SCF₃ radical, CF₃SSCF₃, or the Ag(II)SCF₃ intermediate to afford the final trifluoromethylthiolated product. rsc.org This method is applicable to primary, secondary, and tertiary alkyl carboxylic acids and tolerates a wide range of functional groups. researchgate.netrsc.org

A similar silver-mediated oxidative decarboxylative trifluoromethylthiolation has been reported for coumarin-3-carboxylic acids, demonstrating the versatility of this approach for the synthesis of complex heterocyclic compounds. researchgate.net

Data Tables

Table 1: Metal-Mediated Nucleophilic Aromatic Substitution with AgSCF₃

| Substrate | Catalyst/Additive | Product | Yield (%) | Reference |

| Phenyl Iodide | (MeDalphos)AuCl, AgSbF₆ | Phenyl(trifluoromethyl)sulfane | Best Yield | nih.gov |

| Activated Haloaromatics | KI or TBAI | Trifluoromethyl Aryl Sulfides | Modest to Good | cmu.edu |

| 4-Methoxybenzyl alcohol | TBAI | (4-Methoxybenzyl)(trifluoromethyl)sulfane | 67% |

Table 2: Oxidative Decarboxylative Trifluoromethylthiolation of Carboxylic Acids with AgSCF₃

| Carboxylic Acid | Oxidant | Product | Yield (%) | Reference |

| Decanoic Acid | Selectfluor | 1-(Trifluoromethylthio)nonane | Not specified | rsc.org |

| Various Aliphatic Carboxylic Acids | Selectfluor | Alkyltrifluoromethylthioethers | Good to Excellent | researchgate.net |

| Coumarin-3-carboxylic Acids | K₂S₂O₈ | 3-(Trifluoromethylthio)coumarins | Moderate to Excellent | researchgate.net |

Mechanistic Insights into C(sp³)-H Bond Functionalization

Direct functionalization of unactivated C(sp³)–H bonds remains a significant challenge in organic chemistry. researchgate.netnih.gov While silver-mediated C–H functionalization is a growing field, reactions involving AgSCF₃ often proceed via radical cascade processes rather than direct, selective C(sp³)–H abstraction. researchgate.net The prevailing mechanism involves the generation of the •SCF₃ radical, typically through the oxidation of AgSCF₃ with an oxidant like potassium persulfate (K₂S₂O₈). rsc.org

The mechanistic pathway can be summarized as follows:

Radical Generation: An oxidant, such as K₂S₂O₈, facilitates a single-electron transfer (SET) from AgSCF₃ to generate the electrophilic trifluoromethylthiol radical (•SCF₃).

Hydrogen Atom Transfer (HAT): The highly reactive •SCF₃ radical can, in principle, abstract a hydrogen atom from a C(sp³)–H bond to form a carbon-centered radical. However, this pathway is often competitive with the radical's addition to more reactive sites, such as alkenes or alkynes, which is a more common initiation step in these cascades. nih.govnih.gov

Radical-Polar Crossover: The resulting alkyl radical can be oxidized to a carbocation, which is then trapped by a nucleophile. This sequential HAT and oxidative radical-polar crossover provides a pathway to functionalize C(sp³)–H bonds with a variety of nucleophiles. nih.gov

In a notable example, the AgSCF₃-mediated trifluoromethylthiolation of α,α-diaryl allylic alcohols results in the formation of α-aryl-β-trifluoromethylthiolated ketones. rsc.org This process involves the formation of both a C(Ar)–C(sp³) and a C(sp³)–S bond in a single operation through a radical addition and rearrangement cascade, highlighting the complexity and synthetic utility of these reactions. rsc.org Although initiated by addition to the alkene, the reaction fundamentally reorganizes the C(sp³) framework.

| Reactant Type | Reagents | Key Mechanistic Steps | Product Type | Source |

|---|---|---|---|---|

| α,α-Diaryl Allylic Alcohols | AgSCF₃, K₂S₂O₈, Pyridine | •SCF₃ radical addition; Radical neophyl rearrangement | α-Aryl-β-trifluoromethylthiolated ketones | rsc.org |

| Alkyl Aryl Ethers (β-O-4 linkage) | Plasmonic Silver Nanoparticles | Photo-generated hot electron transfer; Hydrogen abstraction from benzylic C(sp³)-H | Aromatic compounds with unsaturated groups | researchgate.netnih.gov |

Cascade and Cyclization Reactions Utilizing AgSCF₃

AgSCF₃ is particularly effective in initiating cascade and cyclization reactions, enabling the rapid construction of complex molecular architectures containing the SCF₃ group from simple precursors. rsc.orgrsc.org These transformations are typically radical in nature and offer high atom economy and functional group compatibility. rsc.org

A powerful application of AgSCF₃ is in the synthesis of SCF₃-containing heterocycles through radical cascade cyclization. nih.gov This strategy has been successfully employed to create a variety of ring systems, including valuable medium-sized (7-, 8-, and 9-membered) heterocycles and tricyclic imidazole (B134444) derivatives. rsc.orgnih.govacs.org

The general mechanism for these reactions involves:

Initiation: The reaction is initiated by an oxidant that generates the •SCF₃ radical from AgSCF₃.

Addition and Cyclization: The •SCF₃ radical adds to an unsaturated bond (alkene or alkyne) within the substrate, such as a diene or enyne. nih.govacs.org The resulting carbon-centered radical then undergoes an intramolecular cyclization onto another π-system within the molecule. rsc.org

Termination: The cyclized radical intermediate is then terminated, often through oxidation and deprotonation, to yield the final heterocyclic product. nih.gov

This methodology provides an efficient route to trifluoromethylthiolated polycyclic systems, forming multiple C–C bonds and one C–S bond in a single synthetic step. acs.org

| Substrate | Reagents | Heterocyclic Product | Key Features | Source |

|---|---|---|---|---|

| N-alkyl-2-(1-phenylvinyl)aniline derivatives (Dienes) | AgSCF₃, Oxidant | 7/8/9-membered heterocycles | Access to medium-sized rings; Silver-assisted radical cascade | nih.govacs.org |

| Benzimidazole derivatives with unactivated alkene chains | AgSCF₃, Oxidant | Tricyclic imidazole derivatives | High atom economy; Wide functional group compatibility | rsc.org |

| 1,6-Enynes | AgSCF₃, Oxidant | Polycyclic fluorene (B118485) systems | Forms one C–SCF₃ and two C–C bonds in one step | acs.org |

| Propynols | AgSCF₃, BF₃·OEt₂ | 4-((Trifluoromethyl)thio)-2H-chromenes and 1,2-dihydroquinolines | Involves SCF₃ anion nucleophilic pathway; No oxidant needed | acs.org |

The trifluoromethylthiolation of activated π-systems like alkenes and alkynes is a cornerstone of AgSCF₃ chemistry. nih.gov These reactions typically proceed through a radical addition mechanism, providing a direct method to install the SCF₃ group onto a carbon framework. uniovi.es

The process is generally initiated by the generation of the •SCF₃ radical, which then adds across the double or triple bond of the substrate. rsc.orgnih.gov The fate of the resulting carbon-centered radical intermediate determines the final product. For instance, in a three-component reaction involving quinoxalinones, alkynes, and AgSCF₃, the intermediate radical adds to the quinoxalinone ring before termination, leading to highly functionalized 3-alkenylquinoxalinones. rsc.org Similarly, the reaction with 2-alkynyl azidoarenes provides a direct route to 3-((trifluoromethyl)thio)indoles. elsevierpure.com

Recent advancements have also demonstrated trifluoromethylthiolative carbonylation, where the carbon radical intermediate is trapped by carbon monoxide (CO) before subsequent rearrangement and cyclization, further expanding the synthetic utility of this method. nih.gov

| Substrate | Reagents | Product Type | Reaction Conditions | Source |

|---|---|---|---|---|

| α,α-Diaryl Allylic Alcohols | AgSCF₃, K₂S₂O₈, Pyridine | α-Aryl-β-trifluoromethylthiolated carbonyl ketones | CH₃CN, 65 °C, 5 h | rsc.org |

| 2-Alkynyl Azidoarenes | AgSCF₃ | 3-((Trifluoromethyl)thio)indoles | Open-air, short reaction time | elsevierpure.com |

| Quinoxalinones and Alkynes | AgSCF₃, (NH₄)₂S₂O₈ | SCF₃-functionalized 3-alkenylquinoxalinones | Transition-metal free, mild conditions | rsc.org |

| Unactivated Alkenes | AgSCF₃, Oxidant, CO | Sulfur-containing carbonylated products | Involves radical addition, carbonylation, and migration | nih.gov |

Applications of Silver I Trifluoromethanethiolate in Complex Organic Synthesis

Carbon-Sulfur Bond Formation with Diverse Substrates

Silver(I) trifluoromethanethiolate serves as a potent source of the trifluoromethylthio group for the formation of C-S bonds with a range of organic substrates. Its application in the synthesis of trifluoromethyl aryl sulfides and the direct trifluoromethylthiolation of alcohols and arenediazonium salts highlights its significance in accessing valuable chemical entities.

Efficient Synthesis of Trifluoromethyl Aryl Sulfides from Activated Haloaromatics

The reaction of silver(I) trifluoromethanethiolate with activated haloaromatics provides a direct route to trifluoromethyl aryl sulfides. cmu.eduacs.org The presence of an inorganic iodide, such as potassium iodide (KI) or tetra-n-butylammonium iodide (nBu4NI), is crucial for this transformation to proceed efficiently under mild conditions. cmu.eduresearchgate.net This method is applicable to a variety of activated haloaromatics, including those bearing fluoro, chloro, bromo, and iodo substituents. cmu.edu

The reaction is believed to involve the formation of a more nucleophilic source of trifluoromethanethiolate, mediated by the iodide. cmu.edu It is noteworthy that the reaction system is not simply a method for generating potassium trifluoromethanethiolate (KSCF3) in situ, as the reactivity profile differs. For instance, while fluoroaromatics are generally more reactive than chloroaromatics with KSCF3, the AgSCF3/KI system can show higher yields with activated chloroaromatics. cmu.edu With less activated aromatic substrates, decomposition of the trifluoromethanethiolate anion can become a competing process. acs.orgresearchgate.net

Table 1: Synthesis of Trifluoromethyl Aryl Sulfides from Activated Haloaromatics

| Haloaromatic Substrate | Iodide Additive | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzotrifluoride | KI | Acetonitrile (B52724) | Mild | 4-(Trifluoromethylthio)-3,5-dinitrobenzotrifluoride | Moderate | cmu.edu |

| 2,4-Dinitrochlorobenzene | KI | Acetonitrile | Mild | 2,4-Dinitro(trifluoromethyl)thiobenzene | Good | cmu.edu |

| Activated Fluoroaromatic | KI | Acetonitrile | Mild | Corresponding Trifluoromethyl Aryl Sulfide | Varies | cmu.edu |

| Activated Bromoaromatic | KI | Acetonitrile | Mild | Corresponding Trifluoromethyl Aryl Sulfide | Varies | cmu.edu |

| Activated Iodoaromatic | KI | Acetonitrile | Mild | Corresponding Trifluoromethyl Aryl Sulfide | Varies | cmu.edu |

Direct Dehydroxytrifluoromethylthiolation of Primary and Secondary Alcohols

A significant advancement in the use of silver(I) trifluoromethanethiolate is the direct conversion of primary and secondary alcohols to their corresponding trifluoromethyl sulfides. sorbonne-nouvelle.frnih.govthieme-connect.com This dehydroxytrifluoromethylthiolation reaction, which avoids the pre-activation of the alcohol, is typically promoted by the combination of AgSCF3 and tetra-n-butylammonium iodide (nBu4NI). sorbonne-nouvelle.frnih.gov The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, tolerating various functional groups. thieme-connect.com

This method has been successfully applied to a range of alcohols, including those of medicinal relevance. thieme-connect.com Interestingly, by altering the ratio of AgSCF3 to nBu4NI, the reaction can be directed towards the formation of alkyl fluorides instead of trifluoromethyl sulfides, showcasing the versatility of this reagent system. nih.govthieme-connect.com The proposed mechanism involves the in situ generation of a reactive trifluoromethanethiolate species. thieme-connect.com

Table 2: Direct Dehydroxytrifluoromethylthiolation of Alcohols

| Alcohol Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methoxybenzyl alcohol | AgSCF3, TBAI | Toluene | 80 | 19 | (4-Methoxybenzyl)(trifluoromethyl)sulfane | 67 | |

| Primary Alcohols (General) | AgSCF3, nBu4NI | Toluene | 80 | 10 | Corresponding Alkyl Trifluoromethyl Sulfide | Moderate to High | thieme-connect.com |

| Secondary Alcohols (General) | AgSCF3, nBu4NI | Toluene | 80 | 10 | Corresponding Alkyl Trifluoromethyl Sulfide | Moderate to High | thieme-connect.com |

Trifluoromethylthiolation of Arenediazonium Salts under Mild Conditions

Arenediazonium salts represent another class of substrates that can be effectively trifluoromethylthiolated. While the direct use of AgSCF3 in a Sandmeyer-type reaction has been explored, often in conjunction with other reagents, related copper-catalyzed methods have also been developed. For instance, arenediazonium salts can be converted to the corresponding aryl trifluoromethyl thioethers by reaction with tetramethylammonium (B1211777) trifluoromethanethiolate (Me4NSCF3) in the presence of catalytic amounts of copper thiocyanate. nih.govdntb.gov.ua These reactions proceed rapidly at room temperature and are applicable to a wide array of functionalized molecules. nih.gov

Although some earlier work showed that pre-formed copper(I) trifluoromethanethiolate (CuSCF3) transfers its SCF3 group to diazonium salts with some limitations, more recent developments have provided more efficient and practical protocols. rsc.org The in situ generation of the reactive trifluoromethylthiolating species is a key aspect of these transformations.

Carbon-Carbon Bond Formation with Integrated Trifluoromethylthiolation

Beyond its role in C-S bond formation, silver(I) trifluoromethanethiolate is instrumental in more complex transformations that forge C-C bonds while simultaneously incorporating the SCF3 group. These methods often proceed through radical pathways, enabling the functionalization of unactivated C-H bonds and facilitating tandem reaction sequences.

Site-Selective Construction of C(sp3)-SCF3 Bonds

A significant breakthrough has been the development of methods for the direct trifluoromethylthiolation of unactivated C(sp3)-H bonds using AgSCF3. nih.govcas.cn These reactions are typically mediated by an oxidant, such as potassium persulfate (K2S2O8), and can proceed under mild, aqueous conditions. nih.govcas.cn This approach allows for the late-stage introduction of the SCF3 group into complex molecules, including natural products and their derivatives, with good functional group tolerance. nih.gov

The reaction is believed to proceed via a radical mechanism. cas.cn The oxidant is thought to play a dual role in activating the C(sp3)-H bond through hydrogen atom abstraction and oxidizing AgSCF3 to generate a trifluoromethylthiol radical (CF3S•) or a related reactive species. cas.cn This strategy has also been extended to the silver-catalyzed decarboxylative trifluoromethylthiolation of aliphatic carboxylic acids, further expanding the toolkit for C(sp3)-SCF3 bond formation. nih.gov

Table 3: Site-Selective Trifluoromethylthiolation of C(sp3)-H Bonds

| Substrate Type | Reagents | Conditions | Key Transformation | Reference |

|---|---|---|---|---|

| Unactivated Aliphatic C-H Bonds | AgSCF3, K2S2O8 | Aqueous, Mild | Direct C(sp3)-H to C(sp3)-SCF3 | nih.govcas.cn |

| Secondary and Tertiary Carboxylic Acids | AgSCF3, Oxidant | Aqueous emulsion, Mild | Decarboxylative C(sp3)-SCF3 formation | nih.gov |

Tandem Radical Insertion and C-H Functionalization Strategies

The generation of radical intermediates from AgSCF3 has been harnessed in tandem reactions that combine trifluoromethylthiolation with other bond-forming events, such as cyclization. nih.govrsc.orgrsc.org These radical cascade reactions provide a powerful means to construct complex molecular architectures in a single step. For example, a silver-mediated tandem trifluoromethylthiolation and cyclization of N-aryl-3-butenamides has been developed. rsc.org This reaction can lead to the selective synthesis of either CF3S-substituted 3,4-dihydroquinolin-2-ones or azaspiro thieme-connect.comnih.govdienones, depending on the cyclization pathway of the initially formed CF3S-substituted alkyl radical intermediate. rsc.org

Another example involves the AgSCF3-mediated oxidative radical trifluoromethylthiolation of α,α-diaryl allylic alcohols, which proceeds via a radical neophyl rearrangement to produce α-aryl-β-trifluoromethylthiolated carbonyl ketones. rsc.org These tandem processes are characterized by their atom economy and the ability to rapidly build molecular complexity from simple starting materials.

Functionalization of Nitrogen and Sulfur-Containing Systems

Silver(I) trifluoromethanethiolate (AgSCF₃) serves as a important reagent for the introduction of the trifluoromethylthio (-SCF₃) group onto nitrogen and sulfur heteroatoms, enabling the synthesis of novel molecular structures.

N-Trifluoromethylthiolation of Sulfoximines and Sulfonimidamides

A robust method for the synthesis of air- and moisture-stable N-trifluoromethylthio sulfoximines has been developed utilizing silver(I) trifluoromethanethiolate. nih.govacs.org The process involves a two-step sequence that begins with the bromination of the nitrogen atom in N-H-sulfoximines using N-bromosuccinimide (NBS). acs.org This is followed by a reaction with AgSCF₃, which acts as a nucleophilic source of the trifluoromethanethiolate anion, displacing the bromide to form the desired N-SCF₃ bond. nih.govnih.gov The formation of insoluble silver bromide (AgBr) is thought to drive the reaction to completion. acs.org

This protocol is effective for a range of S-alkyl and S-aryl sulfoximines, proceeding in excellent yields without significant influence from steric or electronic effects of the substituents. acs.org For substrates where the N-bromo intermediate is difficult to isolate, a one-pot cascade reaction has been successfully employed. acs.org

Table 1: N-Trifluoromethylthiolation of various N-Bromo Sulfoximines with AgSCF₃

Data sourced from Org. Lett. 2015, 17 (12), pp 3011-3013. acs.org

This methodology has been successfully extended to the N-trifluoromethylthiolation of sulfonimidamides (SIAs). nih.gov The protocol, first developed for sulfoximines, was applied to SIA substrates by first treating them with N-bromosuccinimide to generate the N-bromo derivative, which was then reacted with AgSCF₃ to yield the N-trifluoromethylthiolated product. nih.gov

Synthesis and Reactivity of N-Trifluoromethylthiosaccharin as an Electrophilic Reagent

Silver(I) trifluoromethanethiolate is a key precursor in the efficient synthesis of N-Trifluoromethylthiosaccharin, a powerful, shelf-stable, and broadly applicable electrophilic trifluoromethylthiolating reagent. orgsyn.orgnih.gov The synthesis is a straightforward, two-step process that can be completed in under 30 minutes. nih.gov It begins with the treatment of saccharin (B28170) with tert-butyl hypochlorite (B82951) to form N-chlorosaccharin. orgsyn.org Subsequently, the N-chlorosaccharin is reacted with AgSCF₃ in acetonitrile to produce N-Trifluoromethylthiosaccharin in high yield. orgsyn.org

N-Trifluoromethylthiosaccharin is noted for its high reactivity, surpassing that of many other electrophilic trifluoromethylthiolating agents. orgsyn.org It effectively transfers the -SCF₃ group to a wide variety of nucleophiles under mild conditions, including alcohols, amines, thiols, electron-rich arenes, aldehydes, ketones, and alkynes. orgsyn.orgnih.gov Its ease of preparation, stability in air and moisture, and broad substrate scope make it a highly attractive reagent for diverse applications in organic synthesis. orgsyn.org

Table 2: Characterization Data for N-Trifluoromethylthiosaccharin

Data sourced from Organic Syntheses 2017, 94, 217-233. orgsyn.org

Broader Utility in Accessing SCF₃-Containing Motifs

The chemistry enabled by silver(I) trifluoromethanethiolate extends beyond simple functionalization, providing access to complex molecules with tailored properties for various scientific fields.

Application in Late-Stage Functionalization for Medicinally Relevant Compounds

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules at a late point in their synthesis, rapidly generating analogues for structure-activity relationship (SAR) studies. nih.gov Reagents derived from silver(I) trifluoromethanethiolate, such as N-Trifluoromethylthiosaccharin, are particularly well-suited for this purpose. orgsyn.org The ability to directly install the SCF₃ group using a robust and highly reactive electrophilic reagent circumvents the need for lengthy de novo syntheses. orgsyn.org This provides a straightforward pathway for incorporating the trifluoromethylthio group into drug candidates, facilitating the exploration of their therapeutic potential. orgsyn.org

Development of Novel Organofluorine Compounds with Tuned Biological and Physicochemical Characteristics

The introduction of the trifluoromethylthio (-SCF₃) group into organic molecules can significantly alter their properties, a strategy widely used in the development of pharmaceuticals and agrochemicals. The SCF₃ group is known for its strong electron-withdrawing nature and high lipophilicity, which can enhance the bioavailability and metabolic stability of a parent compound. researchgate.net

The application of the N-trifluoromethylthiolation protocol using AgSCF₃ to sulfonimidamides and sulfoximines has led to the discovery of novel compounds with significant biological activity. nih.gov Specifically, certain N-trifluoromethylthiolated sulfonimidamides and sulfoximines have demonstrated high antimycobacterial activity against M. tuberculosis, the pathogen responsible for tuberculosis, with minimum inhibitory concentration (MIC) values comparable to the first-line antibiotic ethambutol. nih.gov These compounds also displayed cytotoxicity against human cell lines, highlighting how the strategic introduction of the SCF₃ moiety via silver(I) trifluoromethanethiolate chemistry can lead to the development of new organofluorine compounds with potent and tunable biological profiles. nih.gov

Table of Mentioned Compounds

Advanced Analytical and Spectroscopic Approaches in Silver I Trifluoromethanethiolate Chemistry

Spectroscopic Methods for Mechanistic Elucidation and Reaction Monitoring

Spectroscopy serves as a powerful tool for peering into the dynamics of chemical reactions involving silver(I) trifluoromethanethiolate. It allows for real-time observation and detailed analysis of the transformation of reactants into products, as well as the detection of fleeting intermediate species that are crucial to understanding reaction pathways.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for product analysis and reaction progress)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of fluorine-containing compounds. nih.gov Among its variants, ¹⁹F NMR is particularly powerful for studying reactions involving the trifluoromethylthio (SCF₃) group. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR experiments. youtube.com Its broad chemical shift range, often spanning up to 500 ppm, minimizes signal overlap, which is a common challenge in proton (¹H) NMR. nih.gov This feature allows for clear resolution and identification of different fluorine environments within a molecule.

In the context of silver(I) trifluoromethanethiolate chemistry, ¹⁹F NMR is routinely used for:

Product Analysis: It provides a distinct signal for the -SCF₃ group, allowing for unambiguous confirmation of successful trifluoromethylthiolation.

Quantitative Analysis: The area of a ¹⁹F NMR peak is directly proportional to the number of fluorine nuclei, enabling the precise determination of reaction yields and product purity without the need for extensive sample preparation or reference standards. nih.govnih.gov For instance, studies on trifluoromethylthiolation reactions have successfully used ¹⁹F NMR to determine the yield of the desired SCF₃-containing products. nih.govnih.gov

Reaction Monitoring: The progress of a reaction can be tracked in real-time by acquiring ¹⁹F NMR spectra at different time points. This allows chemists to observe the consumption of starting materials and the formation of products, providing valuable kinetic data and helping to optimize reaction conditions. youtube.com The simplicity and non-destructive nature of the technique make it ideal for routine analysis in both research and quality control settings. nih.govnih.gov

| Technique | Application in AgSCF₃ Chemistry | Key Advantages |

| ¹⁹F NMR Spectroscopy | Product identification, quantitative yield determination, reaction monitoring. | High sensitivity (100% natural abundance), wide chemical shift range prevents signal overlap, no interference from non-fluorinated solvents. nih.govyoutube.com |

Elucidation of Reaction Intermediates and Transient Species via Advanced Spectroscopic Techniques

Understanding a reaction mechanism requires the identification of all species involved, including short-lived intermediates and transient states. Advanced spectroscopic methods are crucial for this purpose, providing snapshots of the reaction as it proceeds. southampton.ac.uk While directly observing intermediates in silver-catalyzed reactions can be challenging, mechanistic studies on the formation of the SCF₃ moiety provide significant insights.

For example, detailed mechanistic investigations into the generation of the trifluoromethylthio anion have revealed unconventional pathways. One study demonstrated that the reaction between elemental sulfur, a difluorocarbene source, and a fluoride (B91410) source proceeds not through the direct trapping of difluorocarbene by fluoride, but via the formation of thiocarbonyl fluoride (S=CF₂) as a key intermediate. nih.gov This intermediate is then trapped by a fluoride ion to generate the trifluoromethylthio anion. nih.gov Similarly, in the sulfenofunctionalization of certain allylboronic acids to produce SCF₃-containing compounds, the formation of a stable thiiranium ion intermediate has been suggested to explain the high stereoselectivity of the reaction. nih.gov These findings, achieved through careful analysis of reaction outcomes and spectroscopic data, highlight how advanced methods can overturn previous assumptions and provide a more accurate mechanistic picture.

Crystallographic Analysis of Silver-Thiolate Complexes and Key Reaction Products

While spectroscopy provides information about reaction dynamics and product identity, single-crystal X-ray diffraction offers definitive, high-resolution structural data. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and stereochemistry.

Structural Determination of Derived Compounds Containing the SCF₃ Moiety

X-ray crystallography is essential for unambiguously confirming the structure of novel compounds synthesized using silver(I) trifluoromethanethiolate or other trifluoromethylthiolating agents. The resulting crystal structures provide concrete proof of the incorporation of the SCF₃ moiety and reveal its spatial relationship to the rest of the molecule. For example, the absolute configuration of chiral centers in complex organic molecules containing a newly introduced SCF₃ group has been unequivocally determined using this method. nih.gov The structural data obtained from these analyses are critical for understanding structure-activity relationships and for the rational design of new molecules in fields such as pharmaceuticals and materials science. researchgate.net

| Compound Type | Analytical Goal | Key Finding from Crystallography |

| Chiral Allyl SCF₃ Compounds | Determination of absolute configuration. | Confirmed the anti-addition of the sulfenium ion to the double bond, leading to high stereoselectivity. nih.gov |

| Products of Remote C-H Trifluoromethylthiolation | Confirmation of structure and regioselectivity. | Provided definitive proof of the structure, often presented as ORTEP drawings. researchgate.net |

Understanding Coordination Environments and Solid-State Structures in Related Silver-Catalyzed Systems

The reactivity of silver(I) trifluoromethanethiolate is intimately linked to the coordination chemistry of the silver(I) ion. X-ray crystallography of silver-thiolate complexes and related coordination polymers provides fundamental insights into the structural possibilities that can influence catalytic activity. xmu.edu.cn

Silver(I) is a soft metal ion that exhibits flexible coordination behavior, commonly adopting coordination numbers from two to four. bohrium.com In complexes with thiolate ligands, the sulfur atom often acts as a bridging ligand, connecting multiple silver centers. xmu.edu.cn This leads to the formation of a diverse array of structures, from simple discrete molecules to extended one-, two-, or three-dimensional coordination polymers.

Common coordination geometries for silver(I) in these systems include:

Linear: Two-coordinate silver centers are often found in a linear geometry. bohrium.com

Trigonal: Three-coordinate silver is also common. xmu.edu.cn

Tetrahedral: Four-coordinate silver(I) typically prefers a tetrahedral arrangement. bohrium.com

The specific coordination environment is influenced by factors such as the steric bulk of the thiolate ligand and the presence of other coordinating ligands or counter-ions. xmu.edu.cnnih.gov Understanding these solid-state structures helps to build models for the active catalytic species in solution and to rationally design new silver-based systems with tailored properties. xmu.edu.cn

Theoretical and Computational Studies on Silver I Trifluoromethanethiolate Chemistry

Quantum Chemical Approaches to Reaction Mechanisms and Selectivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are at the forefront of investigating the reactivity of AgSCF3. These approaches allow for a detailed exploration of potential energy surfaces, helping to identify the most plausible reaction pathways.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has proven to be a powerful tool for mapping out the reaction pathways in which AgSCF3 participates. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed energy profiles that illuminate the mechanism of a given transformation. researchgate.netmdpi.com For instance, in the reaction of o-isocyanobiaryls with AgSCF3, DFT calculations were crucial in explaining the unexpected formation of 6-(trifluoromethyl)phenanthridines. researchgate.net The calculations revealed that the β-fragmentation of the S-CF3 bond in a key thioimidoyl radical intermediate is energetically more favorable than the expected 6-endo-trig radical cyclization pathway. researchgate.net This preference leads to the release of a CF3 radical and the formation of o-biaryl isothiocyanate. researchgate.net

The process of locating a transition state, a critical first-order saddle point on the potential energy surface, is a key aspect of these studies. youtube.com A confirmed transition state is characterized by having exactly one imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. youtube.com Techniques such as Potential Energy Surface (PES) scans and Nudged Elastic Band (NEB) methods are often employed to obtain an initial geometry close to the transition state, which is then fully optimized. youtube.com

Table 1: Example of DFT Calculated Parameters for a Reaction Intermediate Note: This table is a generalized representation of data obtainable from DFT calculations and does not represent a specific real-world calculation.

| Parameter | Value | Method/Basis Set |

|---|---|---|

| Bond Length (S-CF3) | 1.85 Å | B3LYP/6-31G(d) |

| Bond Angle (C-S-Ag) | 105.2° | B3LYP/6-31G(d) |

| Gibbs Free Energy | -1250.5 Hartree | M06-2X/Def2TZVP |

Elucidation of Electronic Structures and Reactivity Profiles

Understanding the electronic structure of AgSCF3 and related intermediates is fundamental to explaining their reactivity. DFT calculations provide valuable information about the distribution of electron density, molecular orbitals, and other electronic properties. longdom.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy and shape of these orbitals can indicate the nucleophilic or electrophilic character of different sites within a molecule and predict how it will interact with other reagents. nih.gov

Molecular Modeling and Simulation of Silver-Thiolate Interactions

Beyond quantum chemical calculations on isolated molecules, molecular modeling and simulations are employed to study the behavior of AgSCF3 in more complex environments and to understand the subtle interactions that govern reaction outcomes.

Prediction of Molecular Geometries and Energetics of Intermediates

A crucial application of molecular modeling is the accurate prediction of the three-dimensional structures of reaction intermediates. nih.gov Knowing the precise geometry is essential for understanding steric effects and for calculating accurate energies. Computational methods can predict bond lengths, bond angles, and dihedral angles of transient species that are difficult or impossible to observe experimentally. nih.gov

For instance, in a proposed reaction mechanism, the geometry of a silver-containing intermediate, including its coordination to other ligands or solvent molecules, can be optimized to find the lowest energy conformation. nih.gov The binding energy between the silver center and the trifluoromethanethiolate ligand, as well as interaction energies with other species in the reaction mixture, can be calculated. nih.gov These energetic calculations help to assess the stability of proposed intermediates and determine the feasibility of a particular mechanistic step. For example, a high interaction energy for a proposed intermediate would suggest that it is thermodynamically favorable. nih.gov

Table 2: Hypothetical Interaction Energies of a Silver Intermediate Note: This table illustrates the type of data generated from molecular modeling studies to compare the stability of different species.

| System | Interaction Energy (kcal/mol) | Computational Level |

|---|---|---|

| AgSCF3-Solvent_A | -15.8 | DFT/SMD |

| AgSCF3-Solvent_B | -11.2 | DFT/SMD |

| [Ag(SCF3)2]⁻ | -45.3 | DFT/gas phase |

Analysis of Ligand Effects and Stereochemical Control in AgSCF3-Involved Transformations

Computational modeling is instrumental in understanding how ligands attached to the silver center can influence the course and outcome of a reaction. Different ligands can alter the steric environment and the electronic properties of the silver catalyst, thereby affecting reaction rates and selectivity.

Simulations can model the interaction of AgSCF3 with various ligand systems to predict how these interactions will control the stereochemistry of the final product. By calculating the energy barriers for pathways leading to different stereoisomers, researchers can predict which product is more likely to form. This is particularly important in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. While specific computational studies on the stereochemical control in AgSCF3 reactions are emerging, the principles are well-established in metal-catalyzed reactions. For example, modeling can reveal how the chelation of a ligand to the metal center is crucial for directing the reaction along a specific, desired pathway over other competing routes. mdpi.com These in silico experiments guide the rational design of new ligands and catalysts for more efficient and selective trifluoromethylthiolation reactions.

Future Research Directions and Unexplored Avenues in Silver I Trifluoromethanethiolate Chemistry

Expansion of Substrate Scope and Development of Novel Reaction Types

Future work in AgSCF₃ chemistry should prioritize the development of new transformations that go beyond the functionalization of activated substrates. The ability to incorporate the SCF₃ group into a wider array of molecular scaffolds, particularly those containing traditionally non-reactive bonds, will significantly enhance its value in synthesis.

The selective functionalization of ubiquitous but inert carbon-hydrogen (C-H) bonds remains a significant challenge in organic synthesis. nih.gov While progress has been made, particularly in visible-light-mediated photoredox catalysis for activating unactivated C(sp³)-H bonds for trifluoromethylthiolation, vast opportunities remain. nih.gov Future research should focus on developing silver-based systems capable of targeting a broader range of unactivated C-H bonds with high chemo- and regioselectivity. Strategies could involve the design of novel ligand architectures for the silver center to modulate its reactivity and selectivity in C-H activation pathways. youtube.com Furthermore, exploring silver-catalyzed trifluoromethylthiolation of unactivated alkenes and alkynes represents a promising frontier. rsc.orgresearchgate.net Mild, silver-mediated cascade reactions, such as the trifluoromethylthiolation/cyclization of unactivated alkenes, provide a template for future development in this area. rsc.org

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are powerful tools for building molecular complexity efficiently. Silver catalysis has been effectively employed in various MCRs. nih.gov A significant unexplored avenue is the design and development of novel MCRs where AgSCF₃ serves as a key component, directly incorporating the SCF₃ moiety into the final product. This approach would enable the rapid synthesis of libraries of complex SCF₃-containing compounds from simple starting materials. For instance, adapting known silver-catalyzed MCRs, such as the A³-coupling (aldehyde-alkyne-amine), to include AgSCF₃ as the trifluoromethylthiolating agent could provide direct access to SCF₃-functionalized propargylamines, a valuable structural motif. nih.gov The development of such reactions would be a substantial contribution, streamlining access to complex molecules for pharmaceutical and agrochemical research. youtube.com

Development of Asymmetric Catalysis and Enantioselective Trifluoromethylthiolation Using Silver Systems

The synthesis of single-enantiomer chiral compounds is of paramount importance, particularly in medicinal chemistry. The development of catalytic enantioselective methods for trifluoromethylthiolation is a rapidly advancing field. Recent breakthroughs include the enantioselective α-trifluoromethylthiolation of carbonyl compounds using a combination of AgSCF₃, an oxidant, and a chiral organocatalyst, achieving high yields and enantioselectivities (up to 92% ee). nih.gov

Future research should aim to build upon these successes by:

Developing Novel Chiral Silver Catalysts: Designing new chiral ligands specifically for silver could lead to more efficient and broadly applicable catalytic systems, potentially avoiding the need for stoichiometric chiral auxiliaries.

Expanding the Substrate Scope: Current methods are often limited to specific classes of nucleophiles like β-keto esters and pyrazolones. nih.gov Future systems should target a wider variety of substrates, including less activated ketones, imines, and heterocycles.

Exploring Different Asymmetric Strategies: Investigating alternative approaches such as phase-transfer catalysis with chiral catalysts could provide new routes to enantiomerically enriched SCF₃-containing molecules with quaternary stereocenters. nih.gov Success in silver-catalyzed asymmetric bromotrifluoromethoxylation suggests that related enantioselective trifluoromethylthiolation reactions are achievable. nih.gov

Integration with Flow Chemistry and Sustainable Methodologies for Scalable Synthesis

The principles of green and sustainable chemistry are increasingly guiding synthetic route design. rsc.orgeurekalert.org Integrating AgSCF₃ chemistry with modern technologies like continuous flow processing offers significant advantages for scalability, safety, and sustainability. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, stoichiometry), rapid optimization, and safer handling of potentially energetic intermediates.

Future research directions include:

Developing Continuous Flow Protocols: Converting established batch reactions involving AgSCF₃ into continuous flow processes. This is particularly relevant for reactions that are exothermic or involve short-lived intermediates. The use of packed-bed reactors containing a supported silver reagent could facilitate catalyst recycling and product purification. wechemglobal.com

Improving Atom Economy: Designing reactions that minimize waste. This includes exploring recyclable catalytic systems and ensuring the efficient use of the AgSCF₃ reagent. eurekalert.org

Solvent Minimization and Use of Greener Solvents: Investigating reactions in environmentally benign solvents or under solvent-free conditions to reduce the environmental impact of trifluoromethylthiolation processes.

Companies specializing in fluorochemicals are already investing in continuous flow process development, indicating a clear industrial interest in scalable and sustainable synthetic methods for compounds like AgSCF₃. innospk.com

Advanced Mechanistic Investigations Employing Time-Resolved Spectroscopy and Isotopic Labeling

A deeper mechanistic understanding of AgSCF₃-mediated reactions is crucial for rational catalyst design and reaction optimization. While some mechanistic work has been performed using techniques like ¹⁹F NMR and mass spectrometry, many reaction pathways, especially those involving radical intermediates, remain poorly understood. cmu.edu

Future investigations should employ advanced analytical techniques:

Time-Resolved Spectroscopy: Techniques like transient absorption or time-resolved infrared spectroscopy can be used to directly observe and characterize short-lived intermediates in rapid catalytic cycles. nih.govresearchgate.net This would provide invaluable data on the nature of the active silver species and the elementary steps of the reaction, such as electron transfer and bond formation. nih.gov

Isotopic Labeling Studies: The use of isotopically labeled substrates (e.g., with ¹³C) or reagents (e.g., AgS¹³CF₃) can elucidate bond-forming and bond-breaking events and differentiate between competing reaction mechanisms. nih.govnih.gov Kinetic isotope effect (KIE) studies can determine the rate-limiting steps of a reaction, providing critical insights for overcoming kinetic barriers. nih.gov

These advanced mechanistic studies will move the field from empirical observation to rational design, enabling the development of next-generation catalysts and reactions with superior efficiency and selectivity.

Exploration of AgSCF₃ in Materials Science Applications Beyond Traditional Organic Synthesis

The unique properties conferred by the SCF₃ group—including high lipophilicity, thermal stability, and strong electron-withdrawing character—make it an attractive component for advanced materials. orgsyn.org While AgSCF₃ is primarily viewed as a reagent for organic synthesis, its potential as a precursor for functional materials is a largely unexplored and promising research avenue.

Future research should focus on:

Advanced Polymers and Coatings: Systematically incorporating the SCF₃ group into polymers and surface coatings using AgSCF₃. This could lead to materials with enhanced properties such as improved thermal stability, chemical inertness, hydrophobicity, and unique optical or electronic characteristics. innospk.com

Electronic Components: Exploring the use of AgSCF₃ or its derivatives in the synthesis of organic semiconductors, liquid crystals, or dielectric materials, where the polar and electronic nature of the SCF₃ group can be exploited.

Agrochemicals: Leveraging AgSCF₃ in the synthesis of novel pesticides and herbicides, where the trifluoromethylthio group can enhance biological activity and metabolic stability. innospk.com

Functional Nanomaterials: Using AgSCF₃ to synthesize or surface-functionalize nanoparticles, creating hybrid materials with tailored properties for applications in catalysis, sensing, or nanomedicine. The precedent set by related silver salts in preparing drug material complexes suggests similar potential for AgSCF₃. wechemglobal.com

By expanding the application of silver(I) trifluoromethanethiolate into materials science, researchers can unlock new functionalities and create high-performance materials for a wide range of technological applications. innospk.com

Q & A

Q. What are the recommended storage and handling protocols for silver trifluoromethanethiolate to ensure stability?

Silver trifluoromethanethiolate is stable under recommended storage conditions (room temperature, dry, and away from light). However, it is incompatible with oxidizers and may decompose under exposure to moisture or incompatible materials. Store in a sealed container under inert gas (e.g., nitrogen) to minimize decomposition. Use gloves, safety goggles, and a lab coat to avoid skin/eye contact, and work in a fume hood to prevent inhalation of dust .

Q. How can researchers verify the purity of silver trifluoromethanethiolate prior to use in reactions?

Purity assessment typically involves nuclear magnetic resonance (NMR) spectroscopy (for organic impurities) and elemental analysis (e.g., testing for Ag, F, and S content). For example, a Certificate of Analysis (CoA) may report ≥95% purity via NMR and confirm stoichiometric ratios of Ag (41.88%), F (22.09%), and C (4.65%) . Always cross-check batch-specific CoA data before use.

Q. What decomposition products form under thermal or hydrolytic conditions?

Thermal decomposition generates sulfur oxides (SOₓ), carbon oxides (CO, CO₂), and hydrogen fluoride (HF). Hydrolysis may release HF, a highly toxic and corrosive gas. Mitigate risks by conducting reactions in closed systems with scrubbers and monitoring HF emissions .

Advanced Research Questions

Q. What methodologies optimize silver trifluoromethanethiolate’s reactivity in direct dehydroxytrifluoromethylthiolation of alcohols?

The reaction typically requires catalytic tetra-n-butylammonium iodide (TBAI) or potassium iodide (KI) to generate reactive trifluoromethanethiolate ions. Key steps:

- Activate the alcohol via in situ formation of a thiocarbamate intermediate.

- Use silver trifluoromethanethiolate (1.2–2.0 equiv) under anhydrous conditions.

- Monitor reaction progress via TLC or GC-MS. Yields vary with steric/electronic effects of the alcohol substrate .

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethylthiolation of heterocycles?

Discrepancies often arise from differences in:

- Catalyst systems : Compare Pd-catalyzed vs. radical-mediated pathways.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but accelerate side reactions.

- Substrate scope : Electron-deficient heterocycles (e.g., pyridines) typically react faster than electron-rich systems. Systematic screening using Design of Experiments (DoE) can identify optimal conditions .

Q. What analytical techniques are critical for characterizing trifluoromethylthio (-SCF₃) products?

- ¹⁹F NMR : Confirms -SCF₃ incorporation (δ ~ −40 to −45 ppm).

- HRMS : Validates molecular ion peaks with isotopic patterns matching SCF₃.

- X-ray crystallography : Resolves structural ambiguities in crystalline products. Cross-validate with IR spectroscopy for S-C-F vibrational modes (~700–750 cm⁻¹) .

Methodological Considerations

Q. How should researchers design experiments to mitigate HF exposure risks during large-scale reactions?

- Use HF-resistant equipment (e.g., Teflon-lined reactors).

- Implement real-time gas monitoring with HF sensors.

- Neutralize waste with calcium carbonate (CaCO₃) to precipitate fluoride ions.

- Include a post-reaction scrubber containing aqueous KOH or Ca(OH)₂ .

Q. What strategies address inconsistent catalytic activity in silver-mediated trifluoromethylthiolation?

- Pre-activation : Pre-stir AgSCF₃ with TBAI/KI to generate soluble [SCF₃]⁻ ions.

- Additive screening : Introduce Lewis acids (e.g., Zn(OTf)₂) to stabilize intermediates.

- Temperature control : Reactions often proceed at 50–80°C; higher temperatures risk ligand decomposition .

Data Contradiction Analysis

Q. Why do some studies report AgSCF₃ as air-stable while others note sensitivity to moisture?

Contradictions arise from batch-specific impurities (e.g., residual solvents) or storage conditions. For reproducibility:

Q. How to interpret conflicting toxicity data for silver trifluoromethanethiolate?

Most SDS lack acute toxicity data, but HF (a decomposition product) is highly hazardous. Assume worst-case toxicity and adhere to:

- ALARA principles (As Low As Reasonably Achievable) for exposure.

- Ecotoxicity protocols : Prevent environmental release due to Ag’s bioaccumulative potential .

Tables for Key Data

| Property | Value/Observation | Reference |

|---|---|---|

| Molecular Formula | AgSCF₃ | |

| Decomposition Products | HF, CO, CO₂, SOₓ | |

| Optimal Reaction Solvent | Anhydrous DMF or THF | |

| ¹⁹F NMR Shift (-SCF₃) | −40 to −45 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.